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Introduction
Rusfertide (PTG-300) is an investigational injectable peptide mimetic of hepcidin, the master

regulator of iron homeostasis.[1][2][3] In hematological disorders characterized by excessive

erythropoiesis, such as polycythemia vera (PV), dysregulated iron metabolism plays a crucial

role.[4] Rusfertide offers a novel, non-cytoreductive therapeutic approach by restricting iron

availability for red blood cell production.[2] This technical guide provides an in-depth summary

of the initial clinical trial results for rusfertide, focusing on its efficacy and safety in patients with

polycythemia vera. The data presented is primarily from the Phase 2 REVIVE and Phase 3

VERIFY clinical trials.

Mechanism of Action: The Hepcidin-Ferroportin Axis
Polycythemia vera is a myeloproliferative neoplasm driven by mutations, most commonly in the

JAK2 gene, leading to excessive production of red blood cells (erythrocytosis). Standard

treatment often involves therapeutic phlebotomy to reduce hematocrit levels, which can lead to

systemic iron deficiency and debilitating symptoms.

Rusfertide mimics the action of endogenous hepcidin, a hormone that binds to the iron

exporter protein ferroportin. This binding leads to the internalization and degradation of

ferroportin, thereby trapping iron within enterocytes and reticuloendothelial macrophages. The

resulting decrease in circulating iron restricts its availability to the bone marrow, thus controlling
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erythropoiesis. This targeted approach aims to normalize hematocrit levels, reduce the need for

phlebotomies, and alleviate iron deficiency-related symptoms.
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Caption: Mechanism of Rusfertide in Polycythemia Vera.

Clinical Development: The REVIVE and VERIFY
Trials
The clinical development of rusfertide for polycythemia vera has been primarily evaluated in

two key studies: the Phase 2 REVIVE trial (NCT04057040) and the Phase 3 VERIFY trial

(NCT05210790).

Experimental Protocol: REVIVE Phase 2 Trial
The REVIVE trial was a multi-part study designed to assess the efficacy, safety, and dose of

rusfertide in phlebotomy-dependent PV patients.

Study Design:

Part 1 (28 weeks, Open-Label): A dose-finding phase where rusfertide was administered

to 70 patients to identify a dose that maintains hematocrit (Hct) levels below 45%.

Part 2 (12 weeks, Double-Blind Randomized Withdrawal): 59 patients were randomized

1:1 to continue receiving their established rusfertide dose or switch to a placebo. The

primary endpoint was the proportion of responders in this phase.

Part 3 (Up to 3 years, Open-Label Extension): Patients who completed Part 2 could enter

this long-term extension to evaluate the durability of response and long-term safety.

Patient Population: Eligible participants were adults with a diagnosis of polycythemia vera

who required at least three therapeutic phlebotomies in the 28 weeks prior to enrollment,

with or without concurrent cytoreductive therapy.

Intervention: Rusfertide administered via subcutaneous injection. The dose was adjusted to

maintain Hct <45%.

Primary Efficacy Endpoint (Part 2): A patient was considered a "responder" if they completed

the 12-week randomized period with Hct control and without the need for phlebotomy.
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Caption: REVIVE Phase 2 Clinical Trial Workflow.

Experimental Protocol: VERIFY Phase 3 Trial
The VERIFY trial was a global, randomized, placebo-controlled study designed to confirm the

findings of the Phase 2 REVIVE trial.

Study Design: A 3-part study with an initial 32-week double-blind period where approximately

250 patients were randomized to receive either rusfertide or placebo in addition to their

ongoing standard-of-care therapy. This is followed by an open-label treatment and long-term

extension phase.

Patient Population: Patients with polycythemia vera who are phlebotomy dependent despite

standard of care treatment.

Intervention: Subcutaneously self-administered rusfertide (starting at 20 mg weekly) or

placebo, added to the patient's current therapy regimen.

Primary Efficacy Endpoint: The proportion of patients achieving a clinical response, defined

by the absence of phlebotomy eligibility, during weeks 20 to 32.

Clinical Trial Results
Efficacy Data
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Rusfertide demonstrated significant efficacy in controlling hematocrit and reducing the need

for phlebotomy in patients with polycythemia vera across both Phase 2 and Phase 3 trials.

Table 1: Key Efficacy Results from the REVIVE Phase 2 Trial

Efficacy Endpoint
Part 1 (Dose-
Finding, 28 wks)

Part 2 (Randomized
Withdrawal, 12
wks)

Part 3 (Open-Label
Extension)

Patient Population N = 70
N = 59 (Rusfertide:
30, Placebo: 29)

N = 58

Mean Max.

Hematocrit

44.5% (vs. 50.0% pre-

treatment)
-

Hct <45% maintained

for ≥3 years

Responder Rate -

69.2% (Rusfertide) vs.

18.5% (Placebo),

p=0.0003

-

Mean

Phlebotomies/Year

0.6 (vs. 8.7 pre-

treatment)
- 0.43

Phlebotomy-Free

Rate

84% required no

phlebotomies

92.3% of rusfertide

patients remained

phlebotomy-free

-

| Symptom Improvement | Statistically significant improvement in fatigue, concentration,

inactivity, and itching (MPN-SAF scores) | - | Symptom improvements maintained |

Table 2: Top-Line Efficacy Results from the VERIFY Phase 3 Trial
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Efficacy Endpoint Rusfertide Arm Placebo Arm P-value

Primary Endpoint:

Responder Rate

(wks 20-32)

77% 33% <0.0001

Key Secondary: Mean

Phlebotomies (wks 0-

32)

0.5 1.8 <0.0001

| Other Key Secondary Endpoints | Met with statistical significance (Hct control, PROMIS

Fatigue, MFSAF TSS-7) | - | - |

Safety and Tolerability
Across clinical trials, rusfertide has been generally well-tolerated.

Table 3: Summary of Safety Findings

Adverse Event Profile REVIVE (Phase 2) VERIFY (Phase 3)

Most Common AEs
Grade 1 or 2 injection-site
reactions (transient)

Grade 1 or 2 injection-site
reactions (55.9% vs 32.9%
in placebo)

Grade 3 AEs
Occurred in 25.7% of patients;

most unrelated to treatment

All serious AEs were deemed

not drug-related

Grade 4 or 5 AEs None reported
No new safety findings

observed

Thrombotic Events
7 events in 6 high-risk PV

patients
-

| Malignancies | 11 patients reported malignancies (most were skin cancers); no obvious

correlation to rusfertide exposure | No evidence of an increased risk of cancer compared to

placebo |
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Conclusion
The initial clinical trial results for rusfertide in polycythemia vera are highly encouraging. The

data from the Phase 2 REVIVE and Phase 3 VERIFY trials consistently demonstrate that

rusfertide, a first-in-class hepcidin mimetic, effectively controls hematocrit levels and virtually

eliminates the need for therapeutic phlebotomy in a majority of patients. The treatment was

associated with improvements in disease-related symptoms and was generally well-tolerated,

with the most common adverse events being mild-to-moderate injection site reactions. These

findings support the potential of rusfertide as a significant advancement in the management of

polycythemia vera, offering a targeted, non-cytoreductive therapy that addresses the underlying

issue of dysregulated erythropoiesis. Ongoing long-term studies will further elucidate the

durability of response and the long-term safety profile of this promising agent.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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